Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Overview
Description
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-: is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of benzamide, which is an organic compound with the chemical formula C₇H₇NO. Benzamide is the simplest amide derivative of benzoic acid and is known for its applications in pharmaceuticals and organic synthesis .
Preparation Methods
Chemical Reactions Analysis
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of high-purity monomers and polymers for ophthalmic applications, such as contact lenses
Mechanism of Action
The mechanism of action of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxysilyl group allows it to form strong bonds with various substrates, enhancing its stability and reactivity. This interaction can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- can be compared with other similar compounds, such as:
Benzamide: The simplest amide derivative of benzoic acid, used in pharmaceuticals and organic synthesis.
Trimethobenzamide: An antiemetic used to treat nausea and vomiting.
3-(Trimethoxysilyl)propyl methacrylate: Used in the production of high-purity monomers and polymers for ophthalmic applications. The uniqueness of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- lies in its combined benzoyl and trimethoxysilylpropyl groups, which provide it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzoyl-N-(3-trimethoxysilylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5Si/c1-24-27(25-2,26-3)15-7-14-21-20(23)18-12-10-17(11-13-18)19(22)16-8-5-4-6-9-16/h4-6,8-13H,7,14-15H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVVCPLJXLJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729387 | |
Record name | 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927836-82-6 | |
Record name | 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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